

Comparative analysis of MAK683 and its precursor EED226.

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Comparative Analysis of MAK683 and its Precursor EED226

This guide provides a detailed comparative analysis of MAK683, a clinical-stage EED inhibitor, and its precursor molecule, EED226. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Polycomb Repressive Complex 2 (PRC2).

Executive Summary

MAK683 is a potent, selective, and orally bioavailable allosteric inhibitor of the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1][2][3] It represents a significant advancement from its precursor, EED226, demonstrating improved potency and a well-characterized safety and pharmacokinetic profile in clinical trials.[4][5] Both compounds act by binding to the H3K27me3-binding pocket of EED, leading to a conformational change that disrupts the interaction between EED and the catalytic subunit EZH2, thereby inhibiting PRC2 activity.[1][6] This guide will delve into the comparative performance of these two molecules, supported by experimental data, detailed protocols, and visualizations of their mechanism of action.

Data Presentation

The following tables summarize the key quantitative data for MAK683 and EED226, highlighting the progression from a preclinical tool compound to a clinical candidate.



Table 1: Biochemical and Cellular Activity

Parameter	MAK683	EED226	Reference
PRC2 Enzymatic Inhibition (IC50)	Not explicitly reported, but described as more potent than EED226. [4][7]	23.4 nM (H3K27me0 peptide substrate)[8]	[4][7][8][9]
53.5 nM (mononucleosome substrate)[8][9]	[8][9]		
EED Binding Affinity (Kd)	Not explicitly reported.	82 nM[8]	[8]
Cellular H3K27me3 Inhibition (IC50)	1.014 nM (HeLa cells) [10]	209.9 nM (HeLa cells) [10]	[10]
Cell Proliferation Inhibition (IC50)	1.153 nM (WSU- DLCL2 cells)[10]	35.86 nM (WSU- DLCL2 cells)[10]	[10]
3 nM (KARPAS 422 cells, 14-day assay) [11]	80 nM (Karpas-422 cells)[12]	[11][12]	

Table 2: In Vivo Efficacy in Xenograft Models

Parameter	MAK683	EED226	Reference
Animal Model	Karpas-422 xenograft (mice)	Karpas-422 xenograft (mice)	[11][12][13]
Dosing	10 mg/kg	40 mg/kg	[11][12][13]
Efficacy	Tumor regression	100% Tumor Growth Inhibition (TGI) after 32 days	[11][12][13]

Table 3: Pharmacokinetic Properties

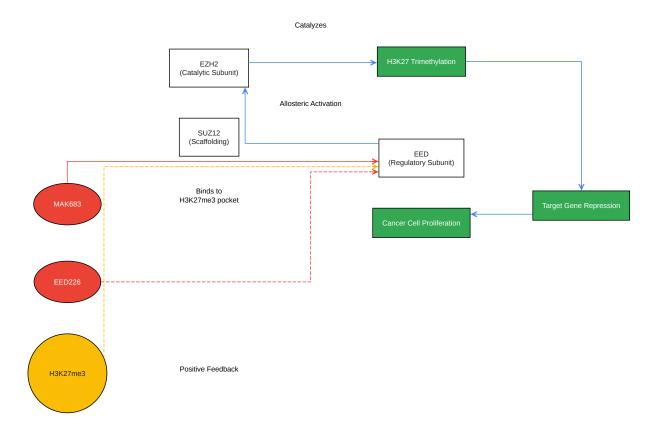


Parameter	MAK683 (Human Clinical Data)	EED226 (Preclinical Mouse Data)	Reference
Bioavailability	High oral bioavailability predicted (~70%)[11]	~100% (oral)[8][9]	[8][9][11]
Terminal Half-life (t1/2)	2.5–6.6 hours (across cohorts)[14][15]	2.2 hours[8][9]	[8][9][14][15]
Time to Max Concentration (Tmax)	~1-4 hours[14][15]	Not explicitly reported.	[14][15]
Plasma Protein Binding	Moderately bound (Human: 87%)[11]	Moderate (Mouse: 85.6%)[8]	[8][11]

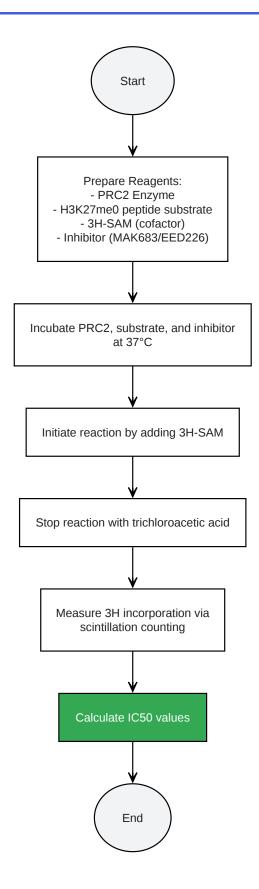
Mechanism of Action

Both MAK683 and EED226 are allosteric inhibitors of the PRC2 complex.[1][6] They do not directly target the catalytic EZH2 subunit, but rather bind to a pocket on the EED subunit that normally recognizes trimethylated histone H3 at lysine 27 (H3K27me3).[1][6] This binding induces a conformational change in EED, which in turn prevents the allosteric activation of EZH2 by H3K27me3.[1][6] Consequently, the methyltransferase activity of the PRC2 complex is inhibited, leading to a global reduction in H3K27me3 levels. This reactivates the expression of PRC2 target genes, which often include tumor suppressors, thereby inhibiting cancer cell proliferation.[1]













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- To cite this document: BenchChem. [Comparative analysis of MAK683 and its precursor EED226.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928728#comparative-analysis-of-mak683-and-its-precursor-eed226]

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